Chlorodi(isopropyl)silane

Overview

Description

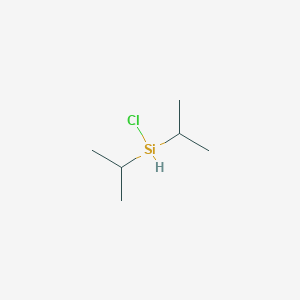

Chlorodi(isopropyl)silane is an organosilicon compound with the chemical formula C6H15ClSi. It is characterized by the presence of a silicon atom bonded to one chlorine atom and two isopropyl groups. This compound is a colorless liquid at room temperature and is known for its reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorodi(isopropyl)silane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with isopropyl lithium. The reaction proceeds as follows:

SiCl4+2(CH3CH2Li)→(CH3CH2)2SiCl2+2LiCl

Another method involves the chlorination of di(isopropyl)silane using hydrochloric acid. This reaction typically requires a catalyst and proceeds under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. Silicon tetrachloride is reacted with isopropyl lithium in a controlled environment to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) to facilitate the reaction and improve product isolation.

Chemical Reactions Analysis

Types of Reactions

Chlorodi(isopropyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups, amines, or alkoxides.

Reduction Reactions: The compound can be reduced to di(isopropyl)silane using reducing agents like lithium aluminum hydride.

Hydrolysis: In the presence of water, this compound hydrolyzes to form di(isopropyl)silanol and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Hydroxyl groups, amines, alkoxides.

Reducing Agents: Lithium aluminum hydride.

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

Di(isopropyl)silanol: Formed through hydrolysis.

Di(isopropyl)silane: Formed through reduction.

Scientific Research Applications

Organic Synthesis

Chlorodi(isopropyl)silane serves as a versatile reagent in organic synthesis. Its ability to form stable bonds with other organic compounds makes it valuable in creating complex molecules.

- Cross-Coupling Reactions : this compound is employed in cross-coupling reactions involving Grignard reagents and alkyl halides. This is due to its capacity to act as a coupling agent, facilitating the formation of carbon-silicon bonds, which are crucial in synthesizing various organic compounds .

- Silylation Reactions : The compound can be used for silylation, a process that introduces silane groups into organic molecules. This modification enhances the stability and reactivity of the target compounds, making them suitable for further chemical transformations .

Materials Science

In materials science, this compound has several applications related to the modification of surfaces and the development of new materials.

- Silane Coupling Agents : As a silane coupling agent, this compound improves the adhesion between inorganic substrates (like glass or metal) and organic polymers. This property is particularly useful in coatings and sealants where enhanced durability and resistance to environmental factors are desired .

- Antifouling Coatings : The compound is also used in formulating antifouling coatings. Its unique structure helps create surfaces that resist biofouling by marine organisms, thus extending the lifespan of marine vessels and structures .

Surface Modification

This compound is extensively used for surface modification processes that enhance material performance.

- Hydrophobic Surface Treatments : The application of this compound can create hydrophobic surfaces through silanization. This treatment significantly reduces water absorption and enhances resistance to moisture-related degradation .

- Functionalization of Nanomaterials : It is also employed in the functionalization of nanomaterials, providing them with specific chemical functionalities that improve their performance in applications such as drug delivery systems and sensors .

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in facilitating cross-coupling reactions between various organohalides and Grignard reagents. The results indicated high yields of desired products with minimal side reactions, showcasing its utility as a reliable coupling agent .

Case Study 2: Antifouling Coatings

Research on antifouling coatings incorporating this compound revealed significant improvements in resistance to biofouling compared to traditional coatings. The treated surfaces exhibited lower adhesion rates for marine organisms, indicating potential commercial applications in marine environments .

Mechanism of Action

The mechanism of action of chlorodi(isopropyl)silane involves its reactivity with nucleophiles and reducing agents. The silicon-chlorine bond is highly reactive, allowing for easy substitution with other functional groups. This reactivity is harnessed in various chemical processes to modify and synthesize new compounds.

Comparison with Similar Compounds

Similar Compounds

Triisopropylsilane: Similar in structure but contains three isopropyl groups instead of two.

Chlorotriisopropylsilane: Contains three isopropyl groups and one chlorine atom.

Di(isopropyl)silane: Lacks the chlorine atom, making it less reactive in substitution reactions.

Uniqueness

Chlorodi(isopropyl)silane is unique due to its balanced reactivity and stability. The presence of both chlorine and isopropyl groups allows for versatile applications in synthesis and modification processes. Its reactivity with nucleophiles and reducing agents makes it a valuable intermediate in various chemical reactions.

Biological Activity

Chlorodi(isopropyl)silane is a silane compound that has garnered attention in various fields, including organosilicon chemistry and materials science. This article delves into its biological activity, exploring its potential applications and effects based on available research findings.

Chemical Structure and Properties

This compound, with the chemical formula , features two isopropyl groups attached to a silicon atom, which is also bonded to a chlorine atom. This structure contributes to its unique reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound is not extensively documented in the literature, but it can be inferred from studies on related silane compounds and their interactions with biological systems. Here are some key areas of interest:

- Antimicrobial Properties : Silanes have been studied for their antimicrobial properties, particularly in coatings and surface treatments. This compound may exhibit similar properties due to its silane backbone, which can alter surface characteristics and enhance biocompatibility.

- Cell Membrane Interaction : The lipophilic nature of this compound suggests that it may interact with cell membranes, potentially affecting membrane integrity and fluidity. This could lead to cytotoxic effects or influence cellular uptake mechanisms.

- Drug Delivery Systems : Silanes are often utilized in drug delivery systems due to their ability to form stable bonds with various substrates. This compound could be explored for its potential in targeted drug delivery applications.

Case Studies

- Antimicrobial Activity : A study investigated the use of silane-based coatings for antimicrobial applications. It was found that certain silanes could significantly reduce bacterial colonization on surfaces. While this compound was not specifically tested, its structural similarities suggest potential efficacy in similar applications .

- Cytotoxicity Assessments : Research on related silanes showed varying degrees of cytotoxicity depending on the functional groups attached. The presence of isopropyl groups may enhance cytotoxic effects due to increased lipophilicity, which facilitates membrane penetration .

- Drug Delivery Mechanisms : Investigations into silane derivatives have revealed their utility in enhancing drug solubility and stability. This compound could be a candidate for further exploration in this domain, particularly for hydrophobic drugs .

Data Tables

| Property | This compound | Related Silanes |

|---|---|---|

| Molecular Formula | C₆H₁₅ClSi | Varies |

| Lipophilicity | High | Moderate to High |

| Antimicrobial Potential | Potential (unverified) | Confirmed in studies |

| Cytotoxicity | Possible | Varies by compound |

| Drug Delivery Applicability | Potential | Confirmed in studies |

Properties

IUPAC Name |

chloro-di(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15ClSi/c1-5(2)8(7)6(3)4/h5-6,8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXYLRTYLIHXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[SiH](C(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227-29-4 | |

| Record name | Chlorobis(1-methylethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.